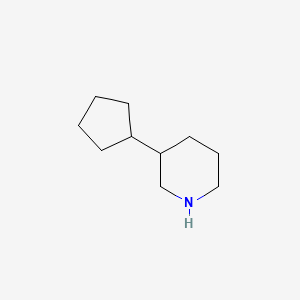

3-Cyclopentylpiperidine

Description

3-Cyclopentylpiperidine is a bicyclic organic compound comprising a piperidine ring (a six-membered amine heterocycle) substituted with a cyclopentyl group at the 3-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

3-cyclopentylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNYOMAMUNKINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . This method combines the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step.

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes, utilizing high-pressure reactors and efficient catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentylpiperidine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often employ hydrogen gas in the presence of a metal catalyst.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the piperidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of N-oxides or carbonyl derivatives.

Reduction: Formation of fully saturated piperidine derivatives.

Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Cyclopentylpiperidine is utilized as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating several diseases, including cancer and infections.

- Synthesis of Piperazine Derivatives : This compound is involved in the synthesis of piperazine derivatives through cyclization reactions. These derivatives have been evaluated for their biological activities, including antibacterial properties.

- Anticancer Activity : Recent studies have highlighted the anticancer potential of 6-substituted piperazine derivatives containing cyclopentyl moieties. These compounds demonstrated significant cytotoxicity against liver cancer cell lines, outperforming established cytotoxic agents like 5-Fluorouracil .

Organic Chemistry

In organic chemistry, this compound serves as an essential intermediate for synthesizing various complex molecules.

- Synthesis of Carbazole Derivatives : The compound is used to synthesize carbazole derivatives, which have been identified as promising bactericides targeting microbial cell membranes.

- Benzothiazole Derivatives : It also plays a role in synthesizing benzothiazole derivatives, which were evaluated for their drug-likeness based on Lipinski’s rule of five, indicating their potential as pharmaceutical agents.

Case Study 1: Anticancer Activity Evaluation

A study involving newly synthesized purine nucleobase analogs containing cyclopentylpiperidine showed promising results in inhibiting Huh7 liver cancer cells. The IC₅₀ values for these compounds were significantly lower than those for traditional chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial activity of synthesized piperazine derivatives from this compound. The derivatives were screened using the agar diffusion method, revealing notable antibacterial effects against various strains, thus highlighting their potential for developing new antibiotics.

Summary Table of Applications

| Application Area | Description | Outcomes |

|---|---|---|

| Medicinal Chemistry | Synthesis of piperazine and carbazole derivatives | Promising anticancer and antibacterial activities |

| Organic Chemistry | Building block for complex organic syntheses | Development of drug-like candidates |

| Anticancer Research | Evaluation of purine nucleobase analogs | High cytotoxicity against cancer cells |

| Antibacterial Research | Screening of piperazine derivatives | Effective against resistant bacterial strains |

Mechanism of Action

The mechanism of action of 3-Cyclopentylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways. For example, it may inhibit certain enzymes or block receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological and Chemical Properties

- Lipophilicity and Bioavailability : The cyclopentyl group in this compound derivatives increases lipophilicity (logP ~3–4), favoring membrane permeability. However, this may reduce aqueous solubility, necessitating structural modifications like carboxylation (e.g., 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride) to balance these properties .

- Metabolic Stability : Methylation at the 5-position (e.g., 3-Cyclopentyl-5-methylpiperidine) can shield reactive sites, prolonging half-life in vivo compared to unsubstituted analogs .

- Synthetic Versatility : Unsaturated analogs like 3-cyclopentylidenepiperidine introduce planar rigidity, useful in designing enzyme inhibitors or ligands with precise spatial requirements .

Research and Development Implications

- Pharmaceuticals : Piperidine derivatives are pivotal in kinase and protease inhibitor design. The cyclopentyl group’s bulk may enhance target binding specificity, as seen in kinase inhibitors like crizotinib analogs .

- Agrochemicals : Methylated derivatives (e.g., 3-Cyclopentyl-5-methylpiperidine) could improve pesticide longevity by resisting oxidative metabolism in plants .

- Material Science : Polar substituents (e.g., methyloxetan in 3-(3-Methyloxetan-3-yl)piperidine) enable applications in stimuli-responsive polymers .

Biological Activity

3-Cyclopentylpiperidine is a chemical compound that has garnered attention due to its diverse biological activities. This article focuses on its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology and agriculture.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring followed by the introduction of the cyclopentyl group. Common methods include:

- Cyclization Reactions : Using appropriate precursors to form the piperidine ring.

- Alkylation : Introducing the cyclopentyl group through alkylation reactions.

The detailed synthetic routes may vary based on desired yields and purity levels.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. A study demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a promising potential for developing new antibacterial agents .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 1 | Pseudomonas aeruginosa |

| Standard Antibiotic (Norfloxacin) | 4 | Pseudomonas aeruginosa |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential anticancer effects. In vitro studies demonstrated that derivatives of this compound could reduce the viability of cancer cell lines, such as MCF-7 (breast cancer) and K562 (leukemia). For instance, one derivative exhibited an IC50 value of 5.56 μM against MCF-7 cells .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound Derivative | 5.56 | MCF-7 |

| Other Derivatives | 8.57 - 11.79 | MCF-7 |

The mechanism behind the biological activity of this compound is believed to involve:

- Membrane Disruption : The compound may cause damage to bacterial cell membranes, leading to increased permeability and eventual cell death .

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation .

Case Studies

- Antibacterial Efficacy : A study evaluated various piperazine derivatives, including those based on cyclopentyl structures, for their antibacterial properties against Gram-negative bacteria. The results indicated that modifications in the cyclopentyl group significantly influenced the antibacterial potency .

- Anticancer Screening : Another study focused on the anticancer activity of cyclopentyl-substituted piperazines against different cancer cell lines, highlighting their potential as lead compounds for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.